molecular formula C16H22N2 B1385821 N-(3-ethynylphenyl)-1-(propan-2-yl)piperidin-4-amine CAS No. 1021135-47-6

N-(3-ethynylphenyl)-1-(propan-2-yl)piperidin-4-amine

Cat. No.: B1385821
CAS No.: 1021135-47-6
M. Wt: 242.36 g/mol
InChI Key: VICGWYBTZOPBIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethynylphenyl)-1-(propan-2-yl)piperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethynylphenyl)-1-(propan-2-yl)piperidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethynylaniline and 1-(propan-2-yl)piperidine.

    Coupling Reaction: The key step involves a coupling reaction between 3-ethynylaniline and 1-(propan-2-yl)piperidine under specific conditions, often using a palladium catalyst.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethynylphenyl)-1-(propan-2-yl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic agent for treating various conditions.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)-1-(propan-2-yl)piperidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ethynylphenyl)-1-(propan-2-yl)piperidine: A closely related compound with similar structural features.

    N-(3-ethynylphenyl)-1-(propan-2-yl)piperidin-4-ol: Another derivative with an additional hydroxyl group.

Uniqueness

N-(3-ethynylphenyl)-1-(propan-2-yl)piperidin-4-amine is unique due to its specific substitution pattern and the presence of both ethynyl and isopropyl groups. This unique structure may confer distinct pharmacological properties compared to other piperidine derivatives.

Properties

IUPAC Name

N-(3-ethynylphenyl)-1-propan-2-ylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2/c1-4-14-6-5-7-16(12-14)17-15-8-10-18(11-9-15)13(2)3/h1,5-7,12-13,15,17H,8-11H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICGWYBTZOPBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC2=CC=CC(=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-ethynylphenyl)-1-(propan-2-yl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
N-(3-ethynylphenyl)-1-(propan-2-yl)piperidin-4-amine
Reactant of Route 3
Reactant of Route 3
N-(3-ethynylphenyl)-1-(propan-2-yl)piperidin-4-amine
Reactant of Route 4
Reactant of Route 4
N-(3-ethynylphenyl)-1-(propan-2-yl)piperidin-4-amine
Reactant of Route 5
Reactant of Route 5
N-(3-ethynylphenyl)-1-(propan-2-yl)piperidin-4-amine
Reactant of Route 6
Reactant of Route 6
N-(3-ethynylphenyl)-1-(propan-2-yl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.